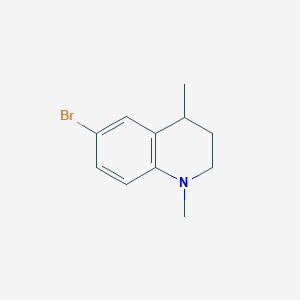
(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine is an organic compound with the molecular formula C8H9F3N2O It is a derivative of pyridine, featuring a methoxy group at the 3-position, a trifluoromethyl group at the 5-position, and a methanamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine.
Amination Reaction: The 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine undergoes an amination reaction with an appropriate amine source, such as ammonia or methylamine, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Chemical Biology: It serves as a probe in chemical biology studies to investigate the function of specific biological pathways and targets.
Wirkmechanismus
The mechanism of action of (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)pyridine
- (5-(Trifluoromethyl)pyridin-2-yl)methanamine
- 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine
Uniqueness
(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to the presence of both a methoxy group and a trifluoromethyl group on the pyridine ring, which imparts distinct chemical properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
1256811-10-5 |
|---|---|
Molekularformel |
C8H9F3N2O |
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
[3-methoxy-5-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-7-2-5(8(9,10)11)4-13-6(7)3-12/h2,4H,3,12H2,1H3 |
InChI-Schlüssel |
SZGHRDYULDFXKL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC(=C1)C(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13667285.png)
![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667291.png)

![2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667299.png)


![7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667348.png)




